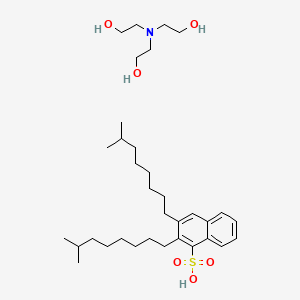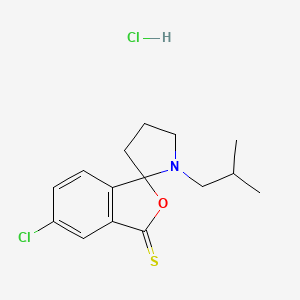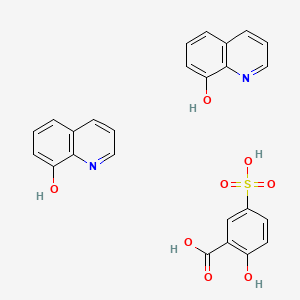![molecular formula C22H41NO5 B12688587 Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate CAS No. 65706-29-8](/img/structure/B12688587.png)
Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of EINECS 265-889-1 involves the refining of petroleum fractions. The process includes treating a petroleum fraction with hydrogen in the presence of a catalyst. This treatment results in the formation of hydrocarbons with specific carbon numbers and structures .
Industrial Production Methods
Industrial production of EINECS 265-889-1 requires specific processing steps to meet regulatory and safety requirements. The production process typically involves distillation to achieve a narrow boiling range, ensuring the desired volatility and flammability characteristics .
Análisis De Reacciones Químicas
Types of Reactions
EINECS 265-889-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbon molecules, leading to the formation of alcohols, aldehydes, and carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of alkanes from alkenes or alkynes.
Substitution: This reaction involves the replacement of hydrogen atoms in the hydrocarbon molecules with other atoms or groups, such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halogens, and various catalysts. The reaction conditions vary depending on the desired products and may include high temperatures, pressures, and specific catalysts .
Major Products Formed
The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, alkanes, and halogenated hydrocarbons .
Aplicaciones Científicas De Investigación
EINECS 265-889-1 has a wide range of scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Applied in the production of coatings, adhesives, and cleaning agents.
Mecanismo De Acción
The mechanism of action of EINECS 265-889-1 involves its ability to dissolve various substances due to its hydrocarbon composition. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the solubilization and transport of hydrophobic molecules .
Comparación Con Compuestos Similares
EINECS 265-889-1 can be compared with other hydrocarbon solvents, such as:
EINECS 265-149-8: A hydrocarbon solvent with a similar carbon number range but different isomer composition.
EINECS 265-151-9: Another hydrocarbon solvent with a distinct boiling range and volatility characteristics.
The uniqueness of EINECS 265-889-1 lies in its specific carbon number range and isomer composition, which provide it with unique physical and chemical properties .
Propiedades
Número CAS |
65706-29-8 |
|---|---|
Fórmula molecular |
C22H41NO5 |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate |
InChI |
InChI=1S/C22H41NO5/c1-3-27-21(25)15-11-6-5-10-14-19(22(26)28-4-2)23-17-16-20(24)18-12-8-7-9-13-18/h18-20,23-24H,3-17H2,1-2H3 |
Clave InChI |
DWBUWRWBSIVVAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCC(C(=O)OCC)NCCC(C1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















